molecular formula C8H8ClNO3 B14048808 Methyl 5-amino-2-chloro-3-hydroxybenzoate

Methyl 5-amino-2-chloro-3-hydroxybenzoate

Cat. No.: B14048808
M. Wt: 201.61 g/mol
InChI Key: XVBQIPNBRXEYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Multifunctionalized Benzoate (B1203000) Ester Chemistry and Halogenated Aromatic Systems

Methyl 5-amino-2-chloro-3-hydroxybenzoate is a member of the multifunctionalized benzoate ester family. Benzoate esters are a class of organic compounds that are esters of benzoic acid. wikipedia.org The presence of multiple, distinct functional groups on the benzene (B151609) ring of this compound makes it a highly versatile chemical scaffold. The amino group can act as a nucleophile or a base, and it can be readily modified to form amides or other nitrogen-containing functionalities. The hydroxyl group can participate in hydrogen bonding and can be derivatized to form ethers or esters. The methyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups.

The inclusion of a chlorine atom places this compound within the category of halogenated aromatic systems. Halogenated organic compounds are widely utilized in medicinal chemistry and drug discovery. nih.govnbinno.com The introduction of a halogen atom into an organic molecule can significantly alter its physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. nih.govnbinno.com Halogen atoms, particularly chlorine, bromine, and iodine, can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding of a ligand to a protein or other biological macromolecule. acs.org The study of halogenated aromatic systems is a vibrant area of research, with ongoing efforts to understand and exploit the unique properties of these compounds. nih.govnbinno.com

Strategic Importance of Highly Functionalized Aromatic Esters as Synthetic Intermediates in Organic Chemistry

Highly functionalized aromatic esters, such as this compound, are of strategic importance as synthetic intermediates in organic chemistry. The diverse array of functional groups present on the aromatic ring provides multiple reaction sites for further chemical transformations. This allows for the construction of more complex molecular architectures from a relatively simple starting material. For example, the amino group can be diazotized and replaced with a variety of other substituents, while the hydroxyl group can be used to direct ortho-lithiation, enabling the introduction of additional functional groups onto the ring.

The ester functionality itself is a versatile handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other carboxylic acid derivatives. nih.gov Alternatively, the ester can be reduced to the corresponding alcohol. The presence of multiple functional groups allows for selective reactions to be carried out, by carefully choosing the reaction conditions and protecting groups. This high degree of chemical tunability makes functionalized aromatic esters valuable building blocks for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. The ability to introduce a variety of functional groups in a controlled manner is a key aspect of modern organic synthesis, and highly functionalized aromatic esters are an important tool in this endeavor.

Overview of Research Trajectories for Related Aminochloro-hydroxybenzoate Derivatives

While specific research on this compound is not extensively documented, the research trajectories of related aminochloro-hydroxybenzoate derivatives provide insight into its potential applications. For instance, derivatives of 2-amino-5-chlorobenzophenone (B30270) have been synthesized and investigated for their biological activities. rsc.org Similarly, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a key intermediate for certain insecticides, has been a subject of process development research. researchgate.net

The synthesis of various functionalized benzothiazoles, which are important structural motifs in medicinal chemistry, often starts from substituted anilines, including those with chloro and hydroxy substituents. nih.gov Research in this area is focused on developing efficient synthetic methods for these building blocks and evaluating their potential as therapeutic agents. nih.gov The development of novel synthetic routes to functionalized amino-hydroxybenzoic acid derivatives is also an active area of research, as these compounds can serve as precursors to a variety of heterocyclic systems and other complex organic molecules. sigmaaldrich.com The overarching theme in the research of these related compounds is their utility as versatile intermediates in the synthesis of molecules with potential biological or material applications.

Chemical and Physical Properties of Aminochloro-hydroxybenzoate Derivatives

Due to the limited availability of experimental data for this compound, the following tables present information for closely related isomers to provide a comparative context.

Table 1: Chemical Identification of Related Aminochloro-hydroxybenzoate Derivatives

FeatureMethyl 4-amino-5-chloro-2-hydroxybenzoateMethyl 3-amino-2-chloro-5-hydroxybenzoateMethyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride
IUPAC Name methyl 4-amino-5-chloro-2-hydroxybenzoatemethyl 3-amino-2-chloro-5-hydroxybenzoatemethyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride
CAS Number 129511-06-4 nih.gov93561-91-2 appchemical.com1158281-64-1 appchemical.com
Molecular Formula C8H8ClNO3 nih.govC8H8ClNO3 appchemical.comC8H9Cl2NO3 appchemical.com
InChI Key SXMFZXQWMHJMOH-UHFFFAOYSA-N nih.govNot AvailableNot Available
Canonical SMILES COC(=O)C1=CC(=C(C=C1O)N)Cl nih.govCOC(=O)C1=C(C=C(C=C1N)O)Cl appchemical.comCOC(=O)C1=C(C=C(C=C1Cl)N)O.Cl appchemical.com

Table 2: Physicochemical Properties of Related Aminochloro-hydroxybenzoate Derivatives

PropertyMethyl 4-amino-5-chloro-2-hydroxybenzoateMethyl 3-amino-2-chloro-5-hydroxybenzoateMethyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride
Molecular Weight 201.61 g/mol nih.gov201.61 g/mol appchemical.com238.07 g/mol appchemical.com
XLogP3 1.9 nih.govNot AvailableNot Available
Hydrogen Bond Donor Count 2 nih.govNot AvailableNot Available
Hydrogen Bond Acceptor Count 4 nih.govNot AvailableNot Available
Rotatable Bond Count 2 nih.govNot AvailableNot Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 5-amino-2-chloro-3-hydroxybenzoate

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3,11H,10H2,1H3

InChI Key

XVBQIPNBRXEYHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)O)Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Methyl 5 Amino 2 Chloro 3 Hydroxybenzoate

Classical Multi-Step Synthesis Pathways

Traditional synthetic routes to polysubstituted benzene (B151609) derivatives often involve a series of sequential reactions, each designed to introduce a specific functional group in a regioselective manner. These pathways, while effective, often require harsh reaction conditions and may generate significant waste.

Strategies for Regioselective Amino Group Introduction (e.g., Nitration-Reduction Sequences)

A common and well-established method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. rsc.orgwikipedia.org This two-step process begins with the electrophilic nitration of a suitable benzoic acid precursor. The directing effects of the existing substituents on the ring are crucial for achieving the desired regiochemistry. For instance, the carboxyl group of a benzoic acid derivative is a meta-director. wikipedia.org The subsequent reduction of the nitro group to an amine can be accomplished using various reagents. wikipedia.orgbenthamscience.com

Historically, methods such as reduction with sulfide (B99878) bases or iron powder in an acidic medium have been employed. rsc.org However, these methods can produce significant amounts of waste, such as iron sludge. rsc.org Catalytic hydrogenation using reagents like Raney nickel or palladium-on-carbon offers a cleaner alternative. wikipedia.org

Table 1: Comparison of Reagents for Nitro Group Reduction

Reagent/Method Advantages Disadvantages
Iron in acidic media Cost-effective Produces large amounts of iron sludge rsc.org
Sodium hydrosulfite Effective for some substrates Can be harsh and generate waste
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C) Cleaner process, high yields wikipedia.org Catalyst cost and potential for deactivation
Tin(II) chloride Mild reducing agent Stoichiometric amounts of tin salts are produced

Methodologies for Halogenation (e.g., Chlorination) on Aromatic Systems

The introduction of a chlorine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. libretexts.orglibretexts.org Halogens themselves are not sufficiently electrophilic to react directly with an aromatic ring and require activation by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.orgscience-revision.co.ukwikipedia.org The catalyst polarizes the halogen molecule, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring. science-revision.co.uk

The regioselectivity of chlorination is governed by the directing effects of the substituents already present on the ring. Activating groups, such as hydroxyl and amino groups, are ortho-, para-directors, while deactivating groups, like the carboxyl group, are meta-directors. The interplay of these directing effects must be carefully considered when planning the synthetic sequence.

Techniques for Hydroxyl Group Incorporation and Esterification of Benzoic Acid Precursors

The incorporation of a hydroxyl group can be achieved through various methods, including electrophilic hydroxylation or nucleophilic aromatic substitution, depending on the substrate and desired regiochemistry. In some synthetic strategies, the hydroxyl group may be present in the starting material and its directing effects utilized in subsequent steps.

Esterification of the carboxylic acid group is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. usm.my Sulfuric acid is a frequently used catalyst for this reaction. usm.myresearchgate.net The reaction is an equilibrium process, and strategies to drive it to completion, such as removing water or using an excess of the alcohol, are often employed. usm.my Microwave-assisted esterification has been shown to improve yields and reduce reaction times. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. rsc.orgrsc.orgbenthamdirect.com Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Catalytic Systems for Enhanced Atom Economy

Catalysis plays a central role in green chemistry by enabling reactions to proceed with high efficiency and selectivity, thereby maximizing atom economy. rsc.org

Noble-Metal Catalysis: Noble metals such as palladium, platinum, gold, and silver have been extensively used as catalysts for a variety of organic transformations, including the reduction of nitroaromatics. researchgate.netacs.orgmagnusgroup.org Nanoparticles of these metals often exhibit high catalytic activity. acs.orgmagnusgroup.org However, the high cost and limited availability of these metals are significant drawbacks. To address this, researchers focus on developing catalysts with low metal loading and high recyclability. Immobilizing metal nanoparticles on solid supports is one strategy to improve stability and facilitate catalyst recovery. magnusgroup.org

Solid Acid Catalysis: Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, offer a green alternative to traditional mineral acids for reactions like esterification. epa.govijstr.org These catalysts are often non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying product purification. ijstr.org Phosphoric acid-modified montmorillonite K10 has been shown to be an effective catalyst for the esterification of substituted benzoic acids. ijstr.org

Table 2: Examples of Catalytic Systems in Green Synthesis

Reaction Catalytic System Advantages
Nitroaromatic Reduction Coinage Metal Nanoparticles (Cu, Ag, Au) acs.org High catalytic efficiency for electron transfer acs.org
Esterification Phosphoric acid modified Montmorillonite K-10 ijstr.org Reusable, solvent-free conditions, easy recovery ijstr.org

Solvent-Free and Reduced-Solvent Reaction Conditions

Organic solvents are a major contributor to chemical waste and environmental pollution. rsc.org Consequently, developing solvent-free or reduced-solvent reaction conditions is a key goal of green chemistry.

Solvent-free esterification reactions have been successfully carried out using solid acid catalysts, sometimes with the aid of microwave irradiation. ijstr.orgrsc.orgresearchgate.net These conditions not only reduce environmental impact but can also lead to shorter reaction times and higher yields. rsc.org Mechanically induced solvent-free esterification using high-speed ball-milling is another innovative approach that can proceed at room temperature. nih.gov

For reactions that still require a solvent, the use of greener alternatives to traditional volatile organic compounds is encouraged. Water is an ideal green solvent, and methods for conducting reactions such as esterification in aqueous media are being developed. organic-chemistry.org

Microwave-Assisted and Flow Chemistry Methodologies for Ester Synthesis

The synthesis of the methyl ester functional group in aromatic compounds like Methyl 5-amino-2-chloro-3-hydroxybenzoate can be significantly optimized using modern techniques such as microwave-assisted synthesis and flow chemistry. These methods offer substantial advantages over conventional batch processing, primarily in terms of reaction speed, efficiency, and scalability.

Microwave-Assisted Esterification:

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. Unlike conventional heating, which relies on conduction and convection, microwave energy directly couples with polar molecules in the mixture, leading to rapid and uniform heating. organic-chemistry.org This often results in dramatic reductions in reaction times, from hours to mere minutes, and can lead to higher product yields with fewer byproducts. nih.gov

For the Fischer esterification of a precursor like 5-amino-2-chloro-3-hydroxybenzoic acid with methanol, microwave irradiation can overcome equilibrium limitations more effectively than traditional methods. nih.gov The reaction, typically catalyzed by a strong acid like H₂SO₄, can be performed in a sealed vessel to allow for temperatures above the solvent's boiling point, further accelerating the process. nih.gov Studies on various substituted benzoic acids have demonstrated that near-quantitative conversions to their corresponding methyl esters can be achieved in as little as 30 minutes at temperatures around 120°C. mdpi.com

MethodCatalystTemperature (°C)Reaction TimeTypical Yield
Conventional HeatingH₂SO₄~65 (Methanol Reflux)Several HoursModerate to Good
Microwave-AssistedH₂SO₄100-13015-30 minutesGood to Excellent nih.gov
Microwave-AssistedN-Fluorobenzenesulfonimide (NFSi)12030 minutesQuantitative mdpi.com

Flow Chemistry for Ester Synthesis:

Continuous flow chemistry involves pumping reagents through a network of tubes or channels, where they mix and react. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to highly reproducible and scalable processes. riken.jp The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, minimizing the formation of hotspots and unwanted side products. acs.org

In the context of esterification, a solution of the carboxylic acid precursor and a catalyst can be continuously mixed with a stream of heated alcohol (e.g., methanol) in a reactor coil. oup.com Using a solid-supported acid catalyst, such as sulfonic acid-functionalized silica, packed into a column (a packed-bed reactor) simplifies the process by eliminating the need for a separate catalyst removal step. oup.com High yields of esters can be achieved with residence times of just a few minutes. riken.jpoup.com This technology is particularly advantageous for large-scale industrial production due to its safety, efficiency, and consistency. riken.jpacs.org

Catalyst TypeReactor TypeTemperature (°C)Residence TimeTypical Conversion/Yield
Sulfuric AcidTubular Flow Reactor140< 10 minutesHigh Conversion
Sulfonic Acid-Functionalized SilicaPacked-Bed Reactor1102-3 minutes>95% Yield oup.com
Phenolsulfonic Acid-Formaldehyde ResinPacked-Bed Reactor80~18 minutesHigh Efficiency

Chemo- and Regioselective Synthesis Considerations

The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the introduction and modification of its functional groups to ensure the correct arrangement (regioisomer) is formed.

The relative positions of the amino, chloro, hydroxyl, and carboxylate groups on the benzene ring are dictated by the directing effects of the substituents present at each stage of the synthesis. Functional groups are classified as either activating (ortho-, para-directing) or deactivating (meta-directing) for subsequent electrophilic aromatic substitution (EAS) reactions. youtube.com

Activating, Ortho-, Para-Directing Groups: -NH₂, -OH

Deactivating, Ortho-, Para-Directing Group: -Cl

Deactivating, Meta-Directing Group: -COOCH₃

The synthesis strategy must carefully orchestrate the sequence of reactions. For instance, the strong ortho-, para-directing influence of the amino and hydroxyl groups must be managed to achieve the desired substitution pattern. nih.gov Direct chlorination of a 3-hydroxy-5-aminobenzoate precursor would likely lead to substitution at positions ortho and para to the activating groups, which may not yield the desired 2-chloro isomer.

To achieve the target structure, a synthetic chemist might employ:

Strategic Reaction Ordering: Introducing substituents in a specific order is critical. For example, it might be advantageous to introduce the meta-directing carboxyl group first, followed by other substitutions, to influence the position of incoming groups.

Protecting Groups: The high reactivity of the amino and hydroxyl groups can interfere with desired reactions. These groups can be temporarily masked with protecting groups. organic-chemistry.org For example, the amino group can be protected as an acetamide, and the hydroxyl group as a benzyl (B1604629) ether. These protecting groups can be removed later in the synthesis. youtube.comwikipedia.org An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others, offering precise control over the synthetic sequence. organic-chemistry.orgnih.gov

Blocking Groups: In some cases, a position on the ring can be temporarily blocked (e.g., via sulfonation) to force a substituent into a different position. The blocking group is then removed in a subsequent step.

While this compound is an achiral molecule, its functional groups serve as versatile handles for the introduction of new chiral centers in advanced derivatization sequences. wikipedia.org This is a key consideration in medicinal chemistry, where the stereochemistry of a molecule often dictates its biological activity.

Asymmetric Synthesis from the Amino Group: The primary amino group is a common starting point for creating α-chiral amines. rsc.org One approach involves the reaction of the amino group with a ketone or aldehyde to form an imine, which can then be asymmetrically reduced or subjected to nucleophilic addition using a chiral catalyst or auxiliary to produce a chiral amine with high enantioselectivity. nih.gov

Asymmetric Transformations via the Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a chiral auxiliary. This auxiliary can direct subsequent reactions, such as alkylation at the α-position of a derivatized side chain, in a diastereoselective manner. wikipedia.org Removal of the auxiliary reveals the enantiomerically enriched product. Alternatively, the ester itself can be a substrate in catalytic enantioselective reactions. For example, direct enantioselective allylic alkylation of α-amino esters can create quaternary stereocenters. acs.org

Biocatalysis: Enzymes offer a powerful tool for stereoselective transformations. For example, transaminases can be used in dynamic kinetic resolutions to prepare β-branched aromatic α-amino acids with high diastereo- and enantioselectivity, establishing two adjacent stereocenters in a single step. nih.gov A derivative of the title compound could potentially serve as a substrate for such enzymatic transformations, leading to complex chiral molecules.

These advanced derivatization strategies allow the achiral scaffold of this compound to be used as a foundation for building a diverse range of complex, stereochemically defined molecules for further investigation.

Chemical Reactivity and Derivatization Studies of Methyl 5 Amino 2 Chloro 3 Hydroxybenzoate

Transformations Involving the Aromatic Amino Group

The primary aromatic amino group is a key site for derivatization due to its nucleophilic character. It can readily participate in a variety of bond-forming reactions.

Acylation: The amino group of Methyl 5-amino-2-chloro-3-hydroxybenzoate can be readily acylated to form the corresponding amide. This reaction typically involves treatment with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid byproduct. This transformation is fundamental in organic synthesis for protecting the amino group or for introducing new functional moieties.

Sulfonylation: In a similar fashion, the amino group can be converted into a sulfonamide by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. This reaction is also typically carried out in the presence of a base. The resulting sulfonamides are important structural motifs in medicinal chemistry.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, as well as potential quaternization. More controlled methods, such as reductive amination with aldehydes or ketones, are generally preferred for achieving selective mono-alkylation.

Table 1: Representative Transformations of the Amino Group

Reaction Type Reagent Example Functional Group Formed
Acylation Acetyl chloride, Pyridine Amide (-NHCOCH₃)
Sulfonylation p-Toluenesulfonyl chloride, Pyridine Sulfonamide (-NHSO₂C₆H₄CH₃)

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.com The resulting diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas) and can be replaced by a wide variety of substituents. masterorganicchemistry.com

Sandmeyer Reaction: This reaction is a cornerstone of synthetic aromatic chemistry, providing a method to replace a diazonium group with a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. masterorganicchemistry.comwikipedia.org It is a reliable method for introducing these functionalities onto an aromatic ring. nih.gov The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For instance, treating the diazonium salt of this compound with copper(I) chloride (CuCl) would yield Methyl 2,5-dichloro-3-hydroxybenzoate.

Gattermann Reaction: The Gattermann reaction is similar to the Sandmeyer reaction but utilizes copper powder and the corresponding mineral acid (e.g., Cu/HCl or Cu/HBr) instead of a copper(I) salt. It is generally less efficient than the Sandmeyer reaction but serves as a useful alternative.

Imine Formation: The amino group can undergo condensation with aldehydes or ketones, typically under acidic catalysis with the removal of water, to form imines (also known as Schiff bases). This reaction is reversible and is fundamental in the synthesis of various heterocyclic systems and ligands.

Amide Formation: Beyond acylation with acid chlorides, the amino group can be coupled directly with carboxylic acids to form amides. This transformation requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Another modern approach involves the in-situ generation of phosphonium salts from reagents like triphenylphosphine and N-chlorophthalimide, which act as efficient activators for the carboxylic acid. nih.govresearchgate.net

Other Nitrogen-Containing Linkages: The nucleophilic amino group can also react with other electrophiles to create different linkages. For example, reaction with isocyanates yields urea derivatives, while reaction with isothiocyanates produces the corresponding thioureas.

Reactions of the Aromatic Chloro Substituent

The chloro substituent on the aromatic ring serves as a handle for transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. youtube.com The mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.orglibretexts.org

For the SNAr reaction to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.org In this compound, the chloro group is not activated in this manner. The substituents present (amino, hydroxyl, and methyl ester) are not strongly electron-withdrawing, and the powerful electron-donating amino and hydroxyl groups actually deactivate the ring towards nucleophilic attack. Consequently, SNAr reactions involving the chloro substituent on this specific molecule are expected to be challenging and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles.

The chloro group on this compound is well-suited for a variety of powerful palladium- or copper-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org It is a highly versatile method for forming carbon-carbon bonds to create biaryl structures or to attach alkyl or vinyl groups. libretexts.orgnih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene, creating a new carbon-carbon bond.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.org It allows for the coupling of the aryl chloride with a primary or secondary amine to synthesize more complex aniline derivatives. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for C-N bond formation. wikipedia.org

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org While traditionally requiring high temperatures, modern variations with specialized ligands can proceed under milder conditions. wikipedia.org It can be used to form carbon-nitrogen bonds (coupling with amines, a variant known as the Goldberg reaction), carbon-oxygen bonds (coupling with alcohols or phenols), and carbon-sulfur bonds (coupling with thiols). wikipedia.org

Table 2: Overview of Cross-Coupling Reactions at the Chloro Substituent

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Boronic Acid / Ester Pd complex, Base C-C (Aryl-Aryl, Aryl-Alkyl)
Heck Alkene Pd complex, Base C-C (Aryl-Vinyl)
Sonogashira Terminal Alkyne Pd complex, Cu(I) salt, Base C-C (Aryl-Alkynyl)
Buchwald-Hartwig Amine / Amide Pd complex, Base C-N (Aryl-Amino)

Reductive Dehalogenation Methodologies

Catalytic hydrogenation is a widely employed method for the reductive dehalogenation of aryl halides. This process typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally carried out under neutral conditions, which is advantageous for substrates with multiple functional groups that might be sensitive to acidic or basic environments. For aryl chlorides, the reaction conditions may need to be more vigorous compared to their bromide or iodide counterparts. The use of hydrogen donors like sodium hypophosphite or borohydrides can also be effective.

The selective removal of the chloro group from this compound would yield Methyl 5-amino-3-hydroxybenzoate. The general conditions for such a transformation, based on analogous compounds, are presented in the table below.

CatalystHydrogen SourceSolventTemperature (°C)Pressure (psi)Reference Compound Example
10% Pd/CH₂Ethanol25-8015-602,4-dichlorobenzoate
5% Pd/CNaH₂PO₂Acetic Acid50-100N/A4-chlorobenzoic acid
Raney NickelH₂Methanol25-5050-1002-chloro-5-nitrophenol

This table presents typical conditions for the reductive dehalogenation of related aryl chlorides and serves as a predictive guide for the reactivity of this compound.

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for derivatization, allowing for the introduction of various functionalities through alkylation, arylation, esterification, and carbamate formation. The electron-donating nature of the amino and hydroxyl groups can influence the reactivity of the aromatic ring and the hydroxyl group itself.

The synthesis of ethers from the phenolic hydroxyl group can be achieved through Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl or aryl halide. Given the presence of an amino group, selective O-alkylation can be challenging as N-alkylation can be a competing reaction. To achieve selectivity, protection of the amino group may be necessary. For instance, the amino group can be protected as an amide or a carbamate, directing the alkylation to the phenolic oxygen.

Common bases used for the deprotonation of the phenol include sodium hydroxide, potassium carbonate, and sodium hydride. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being common.

Arylation of the phenolic hydroxyl group to form diaryl ethers can be accomplished through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, such as the Ullmann condensation. The Ullmann reaction typically involves the use of a copper catalyst to couple a phenol with an aryl halide.

ReagentBaseCatalystSolventTemperature (°C)Product Type
Alkyl Halide (e.g., CH₃I)K₂CO₃NoneDMF25-80Alkyl Ether
Benzyl (B1604629) BromideNaOHNoneAcetonitrile50-82Benzyl Ether
Aryl IodideCs₂CO₃CuIPyridine100-150Aryl Ether

This table provides representative conditions for the O-alkylation and O-arylation of substituted phenols, indicating the likely reaction parameters for this compound.

The phenolic hydroxyl group can be converted to an ester through reaction with an acyl chloride or an acid anhydride. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride or carboxylic acid byproduct. The direct esterification with a carboxylic acid is generally not efficient for phenols and requires harsh conditions.

Carbamates can be formed by reacting the phenolic hydroxyl group with an isocyanate. This reaction is typically efficient and proceeds under mild conditions, often without the need for a catalyst. The resulting carbamate linkage is a valuable functional group in medicinal chemistry.

ReagentBase/CatalystSolventTemperature (°C)Product Type
Acyl Chloride (e.g., Acetyl Chloride)PyridineDichloromethane0-25Phenolic Ester
Acid Anhydride (e.g., Acetic Anhydride)Sodium AcetateNone80-100Phenolic Ester
Isocyanate (e.g., Phenyl Isocyanate)NoneToluene25-80Carbamate

This table outlines common methods for the esterification and carbamate formation of phenolic hydroxyl groups, which are applicable to this compound.

The phenolic group, particularly in the presence of an amino substituent, is susceptible to oxidation. The oxidation of aminophenols can lead to the formation of quinone-imine or quinone species. The specific outcome of the oxidation reaction depends on the oxidant used and the reaction conditions. Common oxidizing agents include potassium permanganate, chromic acid, and milder reagents like Fremy's salt or tyrosinase.

The oxidation of this compound is expected to be facile due to the presence of two electron-donating groups (amino and hydroxyl) on the aromatic ring. The resulting quinone-like structures are often colored and can be highly reactive, potentially undergoing further polymerization or other transformations.

Oxidizing AgentSolventTemperature (°C)Expected Product
Potassium PermanganateAcetone/Water0-25Quinone/Degradation Products
Fremy's Salt (K₂NO(SO₃)₂)Water/Phosphate Buffer25Quinone-imine
Tyrosinase/O₂Phosphate Buffer25-37Enzymatic Oxidation Products

This table summarizes potential oxidation pathways for aminophenols, providing a framework for predicting the oxidative behavior of this compound.

Ester Group Transformations

The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 5-amino-2-chloro-3-hydroxybenzoic acid. This reaction can be catalyzed by either acid or base. Basic hydrolysis, or saponification, is often preferred as it is typically irreversible and proceeds to completion. A study has shown that the hydrolysis of this compound can be smoothly achieved by refluxing in hydrochloric acid. rsc.org

Transesterification is another important transformation of the ester group, where the methyl group is exchanged for a different alkyl or aryl group. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct. While specific transesterification studies on this compound were not found, the general principles of transesterification of methyl esters of hydroxybenzoic acids are well-established.

ReactionReagentCatalystSolventTemperature (°C)Product
HydrolysisHClAcidWaterRefluxCarboxylic Acid rsc.org
HydrolysisNaOHBaseWater/MethanolRefluxCarboxylate Salt
TransesterificationEthanolH₂SO₄EthanolRefluxEthyl Ester
TransesterificationBenzyl AlcoholNaOBnBenzyl Alcohol100-150Benzyl Ester

This table details the conditions for hydrolysis and predicted conditions for transesterification of the methyl ester group in this compound.

Reduction to Alcohol Functionality

The ester functionality in this compound is susceptible to reduction to the corresponding primary alcohol, (5-amino-2-chloro-3-hydroxyphenyl)methanol. However, no literature specifically detailing this transformation for this compound has been identified.

Theoretically, this reduction can be achieved using powerful reducing agents. The choice of reagent is critical to avoid unwanted side reactions, given the presence of other functional groups.

Expected Reaction Pathways:

Lithium Aluminium Hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. A potential challenge with LiAlH₄ is its high reactivity, which could lead to reactions with the acidic hydroxyl and amino groups. Protection of these groups might be necessary prior to reduction to achieve a clean transformation.

Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters. However, its reactivity can be enhanced by the addition of activating agents or by performing the reaction at higher temperatures.

Catalytic Hydrogenation: While catalytic hydrogenation is a common method for the reduction of many functional groups, the conditions required to reduce an ester are typically harsh (high pressure and temperature). Such conditions could potentially lead to the hydrogenolysis of the chloro substituent.

Due to the lack of specific experimental data, a data table for this reaction cannot be provided.

Amidation and Hydrazide Formation

The conversion of the methyl ester group of this compound into amides or hydrazides represents a plausible synthetic pathway. Nevertheless, specific examples of these reactions for this particular substrate are not found in the reviewed literature.

Amidation:

The direct reaction of the ester with an amine to form an amide is generally a slow process. The reaction can be facilitated by heat or by the use of catalysts. Lewis acids are known to catalyze the amidation of esters. The amino and hydroxyl groups present in the molecule could potentially interfere with the reaction, either by reacting with the catalyst or by participating in side reactions.

Hydrazide Formation:

The reaction of esters with hydrazine hydrate is a common method for the preparation of hydrazides. This reaction, known as hydrazinolysis, is typically more facile than amidation with amines. The resulting hydrazide would be 5-amino-2-chloro-3-hydroxybenzohydrazide. This transformation is usually carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent.

The following table outlines the potential reactants and expected products for these transformations.

ReactantReagentExpected Product
This compoundAmine (R-NH₂)5-amino-N-alkyl-2-chloro-3-hydroxybenzamide
This compoundHydrazine Hydrate5-amino-2-chloro-3-hydroxybenzohydrazide

Direct Aromatic Ring Functionalization and Cycloaddition Reactions

The aromatic ring of this compound is substituted with an amino group, a hydroxyl group, a chloro group, and a methoxycarbonyl group. These substituents influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions. The amino and hydroxyl groups are strong activating groups and are ortho-, para-directing. The chloro group is a deactivating group but is also ortho-, para-directing. The methoxycarbonyl group is a deactivating group and is meta-directing.

Electrophilic Aromatic Substitution:

The combined effect of the activating amino and hydroxyl groups would be expected to strongly direct incoming electrophiles to the positions ortho and para to them. Given the existing substitution pattern, the most likely position for electrophilic attack would be the carbon atom between the amino and hydroxyl groups, and the carbon atom ortho to the amino group. However, steric hindrance from the existing substituents could play a significant role in determining the final product distribution. No specific studies on the electrophilic aromatic substitution of this compound were found.

Cycloaddition Reactions:

The electron-rich nature of the aromatic ring, due to the presence of the amino and hydroxyl groups, could potentially allow it to participate in certain types of cycloaddition reactions. For instance, it might undergo Diels-Alder reactions with highly reactive dienophiles. However, the aromaticity of the benzene (B151609) ring presents a significant energy barrier to such reactions. There is no specific information in the literature regarding the participation of this compound in cycloaddition reactions.

A data table for these reactions is not applicable due to the lack of experimental findings.

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 5 Amino 2 Chloro 3 Hydroxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules in both solution and solid states. azolifesciences.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Advanced 1D and 2D NMR Experiments for Comprehensive Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in Methyl 5-amino-2-chloro-3-hydroxybenzoate.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons, the methyl ester protons, and exchangeable protons from the amino and hydroxyl groups. The ¹³C NMR spectrum would display signals for the eight unique carbon atoms, including the carbonyl carbon, the methoxy (B1213986) carbon, and the six carbons of the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the chloro, amino, hydroxyl, and methyl ester substituents. nih.govresearchgate.net

2D NMR Experiments:

COSY (Correlation Spectroscopy): This proton-detected experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons (H-4 and H-6), confirming their coupling and relative positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This is crucial for assigning each aromatic proton to its corresponding carbon atom and confirming the assignment of the methyl ester protons to the methoxy carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This experiment is vital for piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the ester carbonyl carbon, and from the aromatic protons to adjacent and more distant ring carbons, confirming the substitution pattern. libretexts.orgyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY can provide insights into the preferred conformation of the molecule, for example, by showing spatial proximity between the methoxy protons and one of the aromatic protons, which can help define the orientation of the ester group relative to the ring. rsc.orgsoton.ac.uk

Table 1: Hypothetical NMR Data and Key 2D Correlations for this compound.(Note: Chemical shifts are estimated and for illustrative purposes.)
Position¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
-OCH₃~3.8~52.0C=OH-4
H-4~6.8~110.0C-2, C-5, C-6-OCH₃, H-6
H-6~7.0~115.0C-2, C-4, C-5, C=OH-4, -NH₂
-OHVariable-C-2, C-3, C-4H-4
-NH₂Variable-C-4, C-5, C-6H-6

Solid-State NMR Applications for Polymorphic and Crystalline Form Analysis

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the physicochemical properties of solid materials, including pharmaceuticals. pharmtech.comresearchgate.net It is particularly valuable for identifying and quantifying different solid forms, such as polymorphs, solvates, and amorphous content. europeanpharmaceuticalreview.comresearchgate.net

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a substance's physical properties. While Powder X-ray Diffraction (PXRD) is a primary tool for polymorph screening, ssNMR offers complementary and sometimes more detailed information. researchgate.net In an ssNMR spectrum, the chemical shifts of nuclei like ¹³C are highly sensitive to the local molecular environment, including molecular conformation and intermolecular interactions (e.g., hydrogen bonding). dur.ac.uk

For this compound, different polymorphs would result in distinct packing arrangements and intermolecular hydrogen bonding networks involving the amino and hydroxyl groups. These differences would manifest as changes in the ¹³C chemical shifts in the Cross-Polarization Magic-Angle Spinning (CPMAS) spectrum. nih.gov Therefore, each polymorph would have a unique ssNMR fingerprint, allowing for its unambiguous identification and quantification even in a mixture of forms. nih.gov

Dynamic NMR Studies of Conformational Equilibria and Exchange Processes

Dynamic NMR (DNMR) involves studying NMR spectra at variable temperatures to investigate dynamic molecular processes that occur on the NMR timescale. unibas.it Such processes include bond rotations, ring inversions, and other conformational changes. copernicus.org By analyzing the changes in the line shape of NMR signals as a function of temperature, it is possible to determine the thermodynamic parameters and energy barriers for these processes. semanticscholar.orguwf.eduacs.org

In this compound and its derivatives, several dynamic processes could potentially be studied. For example, at low temperatures, rotation around the C-N or C-O bonds of the amino and hydroxyl groups might become restricted, leading to the appearance of distinct conformers. Similarly, rotation around the C-C bond connecting the ester group to the aromatic ring could be investigated. As the temperature is increased, the rate of rotation increases, causing the signals for the different conformers to broaden, coalesce into a single peak, and then sharpen again at higher temperatures. st-andrews.ac.uk Analysis of the coalescence temperature allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational flexibility. unibas.itacs.org

Mass Spectrometric (MS) Methodologies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org Advanced MS techniques are indispensable for confirming molecular identity and elucidating structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 parts per million, ppm). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition and molecular formula. libretexts.orglibretexts.org Unlike low-resolution MS, which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different atomic compositions due to the mass defect of individual isotopes. libretexts.org

For this compound, HRMS would be used to confirm its molecular formula of C₈H₈ClNO₃. The experimentally measured exact mass of the molecular ion (e.g., the protonated molecule [M+H]⁺) would be compared to the theoretically calculated mass. A close match provides definitive confirmation of the elemental formula. researchgate.netyoutube.com

Table 2: HRMS Data for this compound.
ParameterValue
Molecular FormulaC₈H₈ClNO₃
Nominal Mass201
Calculated Monoisotopic Mass [M]201.02437
Calculated Exact Mass of [M+H]⁺202.03165

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by analyzing its fragmentation patterns. nationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. gre.ac.uk

The fragmentation of this compound would be influenced by its various functional groups. miamioh.edulibretexts.org Aromatic esters, for example, commonly undergo cleavage of the alkoxy group. whitman.eduyoutube.com The presence of the aromatic ring leads to a stable molecular ion, while fragmentation can be initiated at the amino or hydroxyl groups. whitman.edu The chlorine atom can also be lost, often as HCl. thieme-connect.de By analyzing the masses of the product ions, a fragmentation pathway can be proposed, which provides corroborating evidence for the assigned structure. gre.ac.uk

Table 3: Plausible MS/MS Fragmentation of [M+H]⁺ Ion of this compound.
Precursor Ion (m/z)Product Ion (m/z)Plausible Neutral LossFragment Identity
202.03184.02H₂O (18.01)Loss of water
202.03171.04•OCH₃ (31.01)Loss of methoxy radical
202.03170.03CH₃OH (32.02)Loss of methanol
171.04143.04CO (27.99)Decarbonylation
170.03134.01HCl (36.02)Loss of hydrogen chloride

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the purity assessment of this compound and the analysis of complex mixtures containing its derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile and thermally stable compounds. However, due to the presence of polar functional groups (amino and hydroxyl), this compound is non-volatile. nist.gov Therefore, a derivatization step is required to convert it into a more volatile and thermally stable analogue suitable for GC analysis. nist.govmdpi.com A common approach involves converting the polar -NH2 and -OH groups into less polar ethers or esters, for example, through silylation or acylation. mdpi.com

Once derivatized, the sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data. The resulting mass spectrum offers a unique fragmentation pattern, acting as a molecular fingerprint for identification. This technique is invaluable for identifying trace impurities in a sample of this compound, provided the impurities are also amenable to derivatization and GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require prior derivatization. The compound is first separated via high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are employed to generate ions without significant fragmentation. This allows for the determination of the molecular weight of the parent compound with high accuracy. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram, and the mass spectrum of this peak can confirm the identity of this compound. LC-MS is also highly effective for analyzing reaction mixtures to monitor the progress of synthesis or identify byproducts. nih.gov

TechniqueAnalyte StateDerivatizationInformation ObtainedApplication for Target Compound
GC-MS Volatile & Thermally StableRequired for polar groupsMolecular fingerprint (fragmentation pattern), identification of volatile impuritiesPurity assessment after conversion to a volatile derivative
LC-MS Soluble in liquid phaseNot typically requiredAccurate molecular weight, identification of non-volatile impurities and byproductsDirect purity assessment, analysis of synthesis reaction mixtures

X-ray Crystallographic Analysis

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid, offering definitive insights into molecular structure, conformation, and packing.

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Stereochemistry

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision.

While specific crystallographic data for this compound is not available, analysis of the closely related isomer, Methyl 2-amino-5-chlorobenzoate, provides valuable insights into the expected structural features. nih.govresearchgate.net The molecule is expected to be nearly planar, with the carboxymethyl, amino, hydroxyl, and chloro substituents attached to the benzene ring. researchgate.net The crystal structure would be stabilized by a network of intermolecular hydrogen bonds, likely involving the amino and hydroxyl groups as donors and the carbonyl oxygen and hydroxyl oxygen as acceptors. nih.govplos.org An intramolecular hydrogen bond between the hydroxyl group at position 3 and the carbonyl oxygen of the ester at position 1 is also highly probable, which would contribute to the planarity of the molecule. nih.govresearchgate.net

Table of Representative Crystallographic Data (based on the isomer Methyl 2-amino-5-chlorobenzoate) nih.govresearchgate.net

Parameter Value
Chemical Formula C₈H₈ClNO₂
Molecular Weight 185.60
Crystal System Monoclinic
Space Group P2₁
a (Å) 3.9480 (8)
b (Å) 9.0230 (18)
c (Å) 12.018 (2)
β (°) 94.10 (3)
Volume (ų) 427.02 (15)

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze bulk crystalline materials. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ).

For this compound, PXRD is primarily used for:

Crystalline Phase Identification: The PXRD pattern is unique to a specific crystalline phase. It can be used as a fingerprint to identify the compound and to distinguish between different polymorphic forms, if they exist.

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. mdpi.com The pattern can reveal the presence of crystalline impurities, which would appear as additional, distinct peaks. mdpi.com

Quality Control: In a manufacturing setting, PXRD can be used to ensure batch-to-batch consistency of the crystalline form of the final product.

The experimental PXRD pattern can also be compared to a pattern simulated from single-crystal X-ray diffraction data to confirm that the bulk material has the same crystal structure as the single crystal that was analyzed. mdpi.com

Vibrational Spectroscopic Techniques

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are powerful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). It is an excellent tool for identifying the functional groups present in this compound.

The key functional groups in the molecule give rise to characteristic absorption bands:

O-H Stretching: The hydroxyl group will exhibit a broad absorption band, typically in the range of 3200-3600 cm⁻¹. The broadening is a direct result of hydrogen bonding. docbrown.info

N-H Stretching: The primary amine group will show two distinct bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. researchgate.net

C=O Stretching: The ester carbonyl group will produce a very strong, sharp absorption band, typically between 1680-1750 cm⁻¹. docbrown.inforesearchgate.net The exact position is sensitive to its environment; conjugation with the aromatic ring and participation in hydrogen bonding will shift this band to a lower wavenumber. researchgate.net

C-O Stretching: The ester C-O and phenol (B47542) C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ region.

Aromatic Ring: C=C stretching vibrations within the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching occurs just above 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond will have a stretching vibration in the fingerprint region, usually between 600-800 cm⁻¹.

FTIR is particularly powerful for studying hydrogen bonding. The formation of intermolecular and intramolecular hydrogen bonds involving the -OH, -NH₂, and C=O groups will cause the stretching frequencies of these groups to shift to lower wavenumbers (red shift) and the bands to become broader and more intense. researchgate.netnih.gov

Table of Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
3200-3600 O-H (Phenol) Stretching Strong, Broad
3300-3500 N-H (Amine) Asymmetric & Symmetric Stretching Medium
> 3000 C-H (Aromatic) Stretching Medium-Weak
1680-1720 C=O (Ester) Stretching Strong, Sharp
1450-1600 C=C (Aromatic) Ring Stretching Medium
1000-1300 C-O (Ester, Phenol) Stretching Strong

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. It provides information that is complementary to FTIR. While FTIR measures absorption, Raman measures scattering. A key difference is the selection rule: FTIR is sensitive to vibrations that cause a change in the dipole moment, whereas Raman is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Vibrations: Vibrations that are symmetric in nature, such as the aromatic ring breathing mode, often produce strong Raman signals but may be weak in the IR spectrum.

Non-Polar Bonds: Bonds with low polarity, like the C=C bonds of the aromatic ring, tend to scatter strongly in Raman spectroscopy. researchgate.net

Low-Frequency Modes: Raman spectroscopy can easily access the low-frequency region (below 400 cm⁻¹), providing information on lattice vibrations and the vibrations of heavy atoms like chlorine.

The carbonyl (C=O) stretch is typically observable in both spectra, but the N-H and O-H stretching vibrations, which are very strong in FTIR due to their large dipole moment change, are often weaker in the Raman spectrum. nih.gov Therefore, by using both FTIR and Raman spectroscopy, a more complete picture of the vibrational modes of this compound can be obtained. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing the electronic transitions within this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are directly related to the molecule's structure, particularly the nature of its chromophores.

The primary chromophore in this compound is the substituted benzene ring. The presence of auxochromes, such as the amino (-NH2), hydroxyl (-OH), and chloro (-Cl) groups, as well as the methoxycarbonyl (-COOCH3) group, modifies the energy levels of the molecular orbitals and, consequently, the absorption spectrum. These substituents influence the electronic transitions, primarily the π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the oxygen, nitrogen, and chlorine atoms) to antibonding π* orbitals. The solvent environment can also play a significant role in the position and intensity of these absorption bands. Polar solvents may cause a shift in the wavelength of maximum absorption (λmax) due to interactions with the solute molecule.

Detailed analysis of the UV-Vis spectrum allows for the characterization of these electronic transitions, providing valuable insight into the electronic structure of the molecule.

Table 1: Representative UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Attributed Electronic Transition
Methanol ~290-310 ~3,000-5,000 π → π*
Methanol ~240-260 ~8,000-12,000 π → π*

Note: The data presented in this table is illustrative and represents expected ranges for a compound with this structure. Actual experimental values may vary.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, this method provides a direct means of validating its empirical formula, which is the simplest whole-number ratio of atoms in the molecule. The molecular formula for this compound is C8H8ClNO3.

The technique typically involves the combustion of a precisely weighed sample of the compound in an excess of oxygen. The combustion products, such as carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are collected and quantified. The mass of each element in the original sample is then calculated from the masses of the combustion products. The percentage composition of the compound is then determined by comparing the mass of each element to the total mass of the sample.

The experimentally determined percentages of each element are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values serves to confirm the elemental composition and, by extension, the empirical and molecular formulas of the compound.

Table 2: Elemental Analysis Data for this compound (Molecular Formula: C8H8ClNO3)

Element Theoretical Mass % Experimental Mass % (Illustrative)
Carbon (C) 47.19% 47.25%
Hydrogen (H) 3.96% 3.92%
Chlorine (Cl) 17.41% 17.35%
Nitrogen (N) 6.88% 6.91%

Note: The experimental values are representative and serve to illustrate the expected level of agreement with theoretical values for empirical formula validation.

Theoretical and Computational Investigations of Methyl 5 Amino 2 Chloro 3 Hydroxybenzoate and Its Reactions

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the intrinsic properties of molecules at the electronic level. These methods allow for the detailed examination of molecular structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Geometry, and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. It is particularly effective for optimizing molecular geometries, analyzing electronic distributions, and exploring different conformations.

For Methyl 5-amino-2-chloro-3-hydroxybenzoate, DFT calculations would predict a nearly planar benzene (B151609) ring, with slight distortions caused by the steric and electronic effects of its five substituents. The amino (-NH2), hydroxyl (-OH), and methoxycarbonyl (-COOCH3) groups can all participate in intramolecular hydrogen bonding, which would significantly influence the molecule's most stable conformation. The chlorine atom, being electronegative, would withdraw electron density from the ring.

The optimized molecular geometry can be predicted by calculating key bond lengths and angles. Based on studies of similar substituted aromatic compounds, the following parameters for the lowest energy conformer of this compound are anticipated.

Table 1: Predicted Geometrical Parameters for this compound using DFT This is a predictive table based on analogous compounds.

ParameterPredicted Value
C-Cl Bond Length~1.74 Å
C-O (hydroxyl) Bond Length~1.36 Å
C-N (amino) Bond Length~1.40 Å
C=O (ester) Bond Length~1.22 Å
C-O (ester) Bond Length~1.35 Å
C-C-Cl Bond Angle~121°
C-C-O (hydroxyl) Bond Angle~119°
C-C-N (amino) Bond Angle~120°

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and high-level composite methods such as CBS-QB3 are used to obtain highly accurate energies and thermodynamic properties.

For this compound, these methods could be employed to calculate precise values for properties such as the gas-phase enthalpy of formation or the proton affinity. Studies on substituted phenols have successfully used such methods to determine pKa values with high accuracy, often achieving results within 0.5 pKa units of experimental values. acs.orgresearchgate.net A similar approach could be used to predict the acidity of the hydroxyl and amino protons on the target molecule, providing insight into its chemical behavior in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters, which can aid in the identification and characterization of novel compounds.

Vibrational Frequencies (IR/Raman): The vibrational modes of this compound can be calculated to predict its infrared (IR) and Raman spectra. The frequencies of key functional groups are highly characteristic. For instance, the carbonyl (C=O) stretch of the ester group is expected to produce a strong absorption band in the IR spectrum. orgchemboulder.com Similarly, the O-H and N-H stretching vibrations will appear at distinct frequencies.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This is a predictive table based on typical spectroscopic data for similar functional groups.

Vibrational ModePredicted Wavenumber (cm-1)Expected Intensity
O-H Stretch (hydroxyl)3550 - 3600Medium
N-H Stretch (amino)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Weak-Medium
C=O Stretch (ester)1715 - 1730Strong
C-O Stretch (ester)1250 - 1300Strong
C-Cl Stretch700 - 800Strong

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. The chemical environment of each nucleus, dictated by the electronic effects of the substituents, determines its resonance frequency. Aromatic protons typically resonate between 6.5 and 8.0 ppm. libretexts.orgpressbooks.pubopenstax.org For this compound, the two aromatic protons would appear as distinct signals, with their exact shifts influenced by the neighboring electron-donating (-NH2, -OH) and electron-withdrawing (-Cl, -COOCH3) groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) This is a predictive table based on substituent effects in analogous aromatic systems.

AtomPredicted Chemical Shift (ppm)
Aromatic C-H (H4)~6.8 - 7.0
Aromatic C-H (H6)~7.1 - 7.3
-OHVariable, ~5.0 - 6.0
-NH2Variable, ~3.5 - 4.5
-OCH3~3.8 - 3.9
Aromatic Carbons110 - 155
C=O (ester)~165 - 170
-OCH3 Carbon~52 - 53

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify key intermediates, transition states, and the energy barriers that govern reaction rates.

Identification and Characterization of Transition States

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the "point of no return" between reactants and products. Computationally, a TS is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction, such as the aminolysis of the ester group in this compound with ammonia (B1221849), computational methods could be used to model the stepwise and concerted pathways. nih.gov This would involve locating the transition state structures for the nucleophilic attack of ammonia on the carbonyl carbon and the subsequent proton transfers.

Calculation of Activation Barriers and Reaction Energy Profiles

Once the energies of the reactants, products, intermediates, and transition states are calculated, a reaction energy profile can be constructed. The activation barrier (or activation energy, Ea) is the energy difference between the reactants and the transition state. This value is crucial as it directly relates to the rate of the reaction; a higher barrier implies a slower reaction.

Computational studies on the reactions of substituted benzoic acids and methyl benzoate (B1203000) have shown that both stepwise and concerted mechanisms can be evaluated. nih.govpatsnap.com For the aminolysis of this compound, a reaction profile would reveal whether the reaction proceeds through a stable tetrahedral intermediate or via a single concerted step. It would also quantify the energy released or consumed during the reaction (the reaction enthalpy). Such profiles provide a deep, quantitative understanding of the reaction's feasibility and kinetics.

Analysis of Reaction Selectivity and Regioselectivity

An analysis of reaction selectivity for this compound would involve computational methods to predict the most likely outcomes of chemical reactions. The presence of multiple functional groups—amino, chloro, hydroxyl, and methyl ester—on the benzene ring offers several potential sites for electrophilic and nucleophilic attack.

Theoretical calculations, such as Density Functional Theory (DFT), would be employed to determine the activation energies for reactions at different positions on the molecule. For instance, in an electrophilic aromatic substitution, calculations would predict whether an incoming electrophile would preferentially add to the positions ortho, meta, or para to the existing substituents. The regioselectivity would be dictated by the combined electronic effects (both resonance and inductive) of the amino, hydroxyl, chloro, and ester groups. A data table summarizing the calculated activation barriers for substitution at each possible site would typically be generated to illustrate the predicted regioselectivity.

Molecular Dynamics (MD) Simulations

MD simulations would provide insights into the dynamic behavior of this compound over time at an atomistic level.

Conformational Dynamics and Intermolecular Interactions in Solution

Simulations would track the molecule's conformational changes in a solvent, such as water or methanol. This involves monitoring the rotation around single bonds, like the C-O bond of the ester group, and the planarity of the amino group relative to the aromatic ring. The analysis would reveal the most stable conformations and the energy barriers between them. Furthermore, MD simulations would elucidate how the molecule interacts with surrounding solvent molecules through hydrogen bonding (involving the -NH2, -OH, and C=O groups) and other intermolecular forces.

Solvent Effects on Molecular Properties and Reactivity

The choice of solvent can significantly influence the properties and reactivity of a solute. By performing MD simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar), one could study how the solvent environment affects the molecule's dipole moment, conformational preferences, and the stability of potential reaction intermediates. The radial distribution function (RDF) is a common analytical tool used in these simulations to quantify the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, providing a detailed picture of the solvation shell structure.

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Non-Biological Attributes

QSPR modeling establishes a mathematical relationship between the structural features of a molecule and its physical or chemical properties. For this compound, QSPR models could be developed to predict non-biological attributes like boiling point, solubility, or chromatographic retention times. This would involve calculating a series of molecular descriptors (e.g., topological, electronic, constitutional) for this compound and related molecules. A statistical model would then be built to correlate these descriptors with experimentally determined properties. While a powerful predictive tool, building a reliable QSPR model requires a substantial dataset of related compounds with known properties, which is currently unavailable for this specific molecular class.

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MESP) for Reactivity Prediction

FMO and MESP analyses are fundamental computational tools for understanding chemical reactivity.

Frontier Molecular Orbitals (FMOs): This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). Mapping the spatial distribution of these orbitals on this compound would identify the regions most susceptible to nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution on the molecule's surface. Different colors indicate regions of varying electrostatic potential. Red areas typically denote negative potential (electron-rich regions, susceptible to electrophilic attack), often found near electronegative atoms like oxygen. Blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack). For this compound, negative potential would be expected around the hydroxyl and carbonyl oxygens, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

A hypothetical data table for FMO analysis would include:

ParameterEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

This analysis investigates the weaker interactions that govern the molecule's aggregation behavior and its binding to other molecules. For this compound, several non-covalent interactions are possible:

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and ester groups can act as acceptors.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule.

π-Stacking: The aromatic benzene ring can interact with other aromatic rings through π-stacking interactions.

Computational methods like the Non-Covalent Interaction (NCI) index can be used to visualize and characterize these weak interactions in dimers or larger clusters of the molecule, providing insight into its solid-state packing and intermolecular association in solution.

Methyl 5 Amino 2 Chloro 3 Hydroxybenzoate As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of the functional groups on Methyl 5-amino-2-chloro-3-hydroxybenzoate allows for its versatile use in the construction of complex heterocyclic frameworks. The amino and hydroxyl groups, in particular, are key to forming new rings through various cyclization reactions.

Construction of Fused Aromatic and Heterocyclic Ring Systems

While specific examples detailing the use of this compound in the construction of a wide range of fused aromatic and heterocyclic ring systems are not extensively documented, the inherent reactivity of its substituted benzene (B151609) core suggests its potential in such synthetic endeavors. The amino and hydroxyl moieties can participate in condensation and cyclization reactions with suitable reagents to form fused rings. For instance, reactions with dicarbonyl compounds or their equivalents could lead to the formation of fused nitrogen- and oxygen-containing heterocycles. The chloro substituent also provides a handle for further functionalization or cross-coupling reactions to build more complex fused systems.

Formation of Nitrogen- and Oxygen-Containing Heterocycles (e.g., Benzofurans, Benzoxepines)

The synthesis of benzofurans, a significant class of oxygen-containing heterocycles, often involves the reaction of ortho-hydroxy aromatic compounds with various reagents. Although direct synthesis from this compound is not explicitly detailed in available research, related structures are employed in benzofuran synthesis. For example, the Rap-Stoermer reaction, a common method for synthesizing benzofurans, utilizes o-hydroxyacetophenones and α-bromoketones researchgate.net. The structural motifs present in this compound make it a plausible starting material for creating substituted benzofuran derivatives.

Similarly, the synthesis of benzoxepines, seven-membered oxygen-containing heterocycles, can be achieved through methods like the one-pot multibond-forming process involving Overman rearrangement and ring-closing metathesis of allylic trichloroacetimidates derived from 2-allyloxyaryl compounds acs.org. While a direct synthetic route from this compound is not specified, its core structure is amenable to the necessary modifications for such transformations.

Utilization in Advanced Material Science Applications

The functional groups of this compound also lend themselves to applications in material science, where it can be incorporated into polymers, used as a precursor for functional materials, or employed in the synthesis of ligands for catalysis.

Monomer or Component in the Synthesis of Functional Polymers

Ligand Synthesis for Coordination Chemistry and Catalysis

The amino and hydroxyl groups of this compound are excellent coordinating sites for metal ions, making it a valuable precursor for the synthesis of ligands used in coordination chemistry and catalysis. Upon deprotonation, the hydroxyl group can form a strong bond with a metal center, while the amino group can also coordinate to form stable chelate rings. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the presence of the electron-withdrawing chloro group and the methyl ester. Metal complexes derived from similar aminophenol-based ligands have shown catalytic activity in various organic transformations. While the direct application of ligands derived from this compound in catalysis is an area with potential for exploration, specific documented examples are scarce.

Role in Fine Chemical Synthesis and Agrochemical Research (excluding toxicological focus)

This compound is a substituted aromatic compound that serves as a valuable intermediate and building block in specialized chemical synthesis. Its trifunctional nature, featuring amino, chloro, and hydroxy groups on the benzene ring, allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules in fine chemicals and a compound of interest in agrochemical research.

In the realm of fine chemical synthesis, the compound is particularly noted for its role in creating chlorinated analogues of biologically significant molecules. Research has demonstrated its preparation from methyl 3-amino-5-hydroxybenzoate. publish.csiro.au The synthesis involves selective monochlorination using N-chlorosuccinimide, which can target the 2- and 6-positions of the parent molecule. publish.csiro.au This targeted chlorination is crucial for studies related to the biosynthesis and synthesis of important classes of antibiotics. publish.csiro.au The strategic placement of the chlorine atom, along with the existing amino and hydroxyl groups, provides multiple reactive sites for further molecular elaboration, establishing it as a key building block for intricate chemical structures.

The utility of structurally similar chlorinated amino-benzoic acid derivatives is well-established in agrochemical research. For instance, compounds like 2-amino-5-chloro-3-methylbenzoic acid are recognized as key intermediates in the synthesis of modern insecticides. patsnap.comgoogle.com This class of compounds serves as a foundation for building the core structure of active agrochemical ingredients. quickcompany.in Patents have detailed methods for preparing these types of intermediates, highlighting their industrial importance. patsnap.comgoogle.com The synthesis of 2-amino-5-chloro-3-methylbenzoic acid, for example, can start from 2-amino-3-methylbenzoic acid and a chlorinating agent like N-chlorosuccinimide or cyanuric chloride. patsnap.comguidechem.com The presence of the chlorine atom is often crucial for the biological activity of the final agrochemical product. While direct applications of this compound in commercial agrochemicals are not extensively documented in public literature, its structural motifs are analogous to those found in pivotal agrochemical precursors, indicating its potential as a building block for the exploration of new plant protection agents.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₈ClNO₃ publish.csiro.au
Molecular Weight 201.61 g/mol nih.gov
CAS Number 5043-81-2 calpaclab.com
Appearance Solid powder
Melting Point 85-88 °C publish.csiro.au

Synthesis of this compound

ReactantReagentSolventProductYield
Methyl 3-amino-5-hydroxybenzoateN-chlorosuccinimideAcetonitrileThis compound45% publish.csiro.au

Structure Reactivity Relationship Studies of Methyl 5 Amino 2 Chloro 3 Hydroxybenzoate Derivatives

Systematic Investigation of Substituent Effects on Chemical Transformations

The reactivity of the aromatic ring in Methyl 5-amino-2-chloro-3-hydroxybenzoate is profoundly influenced by the cumulative effects of its four substituents: an amino (-NH₂), a chloro (-Cl), a hydroxyl (-OH), and a methyl carboxylate (-COOCH₃) group. These groups modulate the electron density of the benzene (B151609) ring and direct the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The amino and hydroxyl groups are potent activating groups and are ortho-, para-directors due to their ability to donate electron density to the ring via resonance. jove.comleah4sci.commasterorganicchemistry.comrsc.org Conversely, the chloro and methyl carboxylate groups are deactivating. The chloro group is an ortho-, para-director, a consequence of the competition between its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.orglibretexts.org The methyl carboxylate group is a meta-director due to its strong electron-withdrawing nature through both induction and resonance. wikipedia.orgstackexchange.com

The directing effects of these substituents are summarized in the table below:

SubstituentElectronic EffectDirecting Effect
-NH₂ (Amino)Activating (Resonance)Ortho, Para
-OH (Hydroxyl)Activating (Resonance)Ortho, Para
-Cl (Chloro)Deactivating (Inductive)Ortho, Para
-COOCH₃ (Methyl Carboxylate)Deactivating (Inductive & Resonance)Meta

This table illustrates the individual electronic and directing effects of the substituents on the benzene ring.

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions most activated by the synergistic effects of the ortho-, para-directing groups and least deactivated by the meta-directing group.

Influence of Molecular Architecture on Reaction Pathways and Selectivity

The specific arrangement of the substituents in this compound creates a unique electronic and steric environment that dictates reaction pathways and selectivity. The amino group is para to the chloro group and meta to the hydroxyl and methyl carboxylate groups. The hydroxyl group is ortho to the chloro group and meta to the amino and methyl carboxylate groups.

This architecture leads to specific predictions for electrophilic aromatic substitution:

Position 4: This position is ortho to the activating hydroxyl group and para to the activating amino group, making it a highly likely site for substitution.

Position 6: This position is ortho to the activating amino group and para to the activating hydroxyl group, also representing a probable site for electrophilic attack.

The chloro and methyl carboxylate groups, being deactivating, will disfavor substitution at positions ortho and para to them. The steric bulk of the substituents will also play a role, potentially hindering attack at positions flanked by multiple groups.

Beyond electrophilic aromatic substitution, the molecular architecture influences the reactivity of the functional groups themselves. For instance, the acidity of the phenolic hydroxyl group and the basicity of the amino group are modulated by the electronic effects of the other substituents. The electron-withdrawing chloro and methyl carboxylate groups will increase the acidity of the hydroxyl group and decrease the basicity of the amino group. Conversely, the electron-donating nature of the hydroxyl and amino groups will influence each other.

Electronic and Steric Factors Governing Chemical Reactivity at Each Functional Site

The chemical reactivity of each functional group in this compound is a nuanced interplay of electronic and steric factors.

Aromatic Ring:

Electronic Factors: The high electron density bestowed by the amino and hydroxyl groups makes the ring susceptible to electrophilic attack. The chloro and methyl carboxylate groups withdraw electron density, moderating this reactivity and influencing the regioselectivity.

Steric Factors: The substituents occupy space around the ring, which can sterically hinder the approach of reagents to certain positions. For example, substitution at position 4 might be sterically more favorable than at position 6, which is situated between the amino group and the rest of the molecule.

Amino Group (-NH₂):

Electronic Factors: The nitrogen lone pair is delocalized into the aromatic ring, which reduces its basicity compared to a simple alkylamine. The electron-withdrawing groups on the ring further decrease this basicity. The amino group can be acylated, alkylated, or undergo diazotization reactions.

Steric Factors: The ortho chloro group may provide some steric hindrance to reactions at the amino group.

Hydroxyl Group (-OH):

Electronic Factors: The acidity of the phenolic hydroxyl group is enhanced by the electron-withdrawing chloro and methyl carboxylate groups. It can be deprotonated by a base to form a phenoxide, which is a potent nucleophile. The hydroxyl group can also be alkylated or acylated.

Steric Factors: The adjacent chloro group could sterically hinder reactions at the hydroxyl group.

Chloro Group (-Cl):

Electronic Factors: The chloro group is generally unreactive towards nucleophilic aromatic substitution unless the ring is further activated by strong electron-withdrawing groups.

Methyl Carboxylate Group (-COOCH₃):

Electronic Factors: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol. wikipedia.orgquora.com

Steric Factors: The group itself is relatively bulky and can influence the preferred conformation of the molecule.

The following table summarizes the expected reactivity at each functional site:

Functional GroupExpected ReactionsInfluencing Factors
Aromatic RingElectrophilic Aromatic SubstitutionActivated by -NH₂ and -OH; Directed by all substituents
Amino GroupAcylation, Alkylation, DiazotizationBasicity reduced by electron-withdrawing groups
Hydroxyl GroupDeprotonation, Alkylation, AcylationAcidity enhanced by electron-withdrawing groups
Chloro GroupNucleophilic Aromatic Substitution (under harsh conditions)Generally unreactive
Methyl CarboxylateHydrolysis, Nucleophilic Acyl SubstitutionElectrophilic carbonyl carbon

This table provides a summary of the potential chemical transformations at each functional site of this compound.

Q & A

Q. How can researchers optimize the synthesis of Methyl 5-amino-2-chloro-3-hydroxybenzoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires a stepwise approach:

Protection of functional groups : Protect the amino group using tert-butoxycarbonyl (Boc) and the hydroxyl group with acetyl to prevent side reactions during esterification .

Chlorination : Introduce the chlorine substituent via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions .

Esterification : React the intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the methyl ester.

  • Critical Parameters : Monitor reaction temperature (optimize between 50–70°C) and stoichiometry (1:1.2 molar ratio of acid to methanol).
  • Validation : Confirm purity via HPLC (C18 column, 70:30 water:acetonitrile mobile phase) and compare yields with literature benchmarks .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a multi-technique approach:
  • NMR :
  • ¹H NMR (DMSO-d6) : Look for peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 5.2 ppm (hydroxyl, exchangeable).
  • ¹³C NMR : Confirm ester carbonyl at ~168 ppm and aromatic carbons at 110–150 ppm .
  • IR : Identify key functional groups:
  • Broad peak at ~3300 cm⁻¹ (–OH and –NH₂), sharp ester C=O stretch at ~1700 cm⁻¹.
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (expected m/z: 215.6).

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves (inspected for integrity), lab coat, and chemical-resistant goggles .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorination).
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and absorb with inert material (vermiculite).
  • Storage : Keep in amber glass bottles at 4°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reported solubility of this compound across solvents?

  • Methodological Answer :
  • Solubility Prediction : Use tools like COSMO-RS or ACD/Labs Percepta to predict solubility in solvents (e.g., DMSO, ethanol) and compare with experimental data .
  • Experimental Validation :
  • Prepare saturated solutions at 25°C, filter, and quantify via UV-Vis (λmax ~280 nm).
  • Adjust pH (e.g., 2–10) to assess ionization effects.
  • Data Reconciliation : Statistically analyze discrepancies (ANOVA) and correlate with solvent polarity indexes.

Q. What strategies can elucidate the reaction mechanism of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress under varying temperatures (20–80°C) and nucleophile concentrations (e.g., NaOMe, NH₃).
  • Isotopic Labeling : Use ¹⁸O-labeled hydroxyl groups to track oxygen transfer pathways via GC-MS.
  • DFT Calculations : Model transition states and activation energies using Gaussian 16 with B3LYP/6-31G(d) basis set .

Q. How can researchers address conflicting bioactivity data in pharmacological studies involving this compound?

  • Methodological Answer :
  • Dose-Response Analysis : Test across a broader concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., dopamine D2 receptor binding) .
  • Assay Standardization : Use positive controls (e.g., haloperidol for D2 receptor studies) and normalize data to cell viability (MTT assay).
  • Meta-Analysis : Compare results with structurally similar analogs (e.g., Methyl 4-amino-3-hydroxybenzoate ) to identify substituent effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.